molecular formula C16H21FN2O2 B11818973 Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Cat. No.: B11818973
M. Wt: 292.35 g/mol
InChI Key: MXXHIMMQMBVVGB-UHFFFAOYSA-N
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Description

Strategic Importance of Cyclopropylamine Moieties in Bioactive Compound Design

The cyclopropylamine group at the 4-position introduces three key advantages:

  • Conformational Rigidity : The cyclopropane ring’s planar structure restricts bond rotation, reducing entropy penalties during protein-ligand binding.
  • Metabolic Stability : Cyclopropane’s strain energy confers resistance to oxidative metabolism, extending plasma half-lives.
  • Stereoelectronic Tuning : The amine’s lone pair interacts with adjacent fluorinated carbons, modulating pKa and hydrogen-bonding capacity.

These properties are exemplified in ChangChem’s piperidine derivatives, where cyclopropylamine-containing compounds like CB-0978 (1-N-Boc-4-(benzylamino)piperidine) exhibit enhanced binding to aminergic GPCRs compared to their non-cyclopropyl analogs. The synthetic versatility of cyclopropylamines is further demonstrated by their incorporation into spirocyclic systems, such as CC-1776 (1’-N-Cbz-5-chlorospiro(indoline-3,4'-piperidine)), which exploit rigid frameworks for selective kinase inhibition.

Table 2: Physicochemical Properties of Benzyl 4-(Cyclopropylamino)-3-Fluoropiperidine-1-Carboxylate

Property Value
Molecular Weight 292.35 g/mol
Solubility (DMSO) 10 mM
Storage Conditions Room Temperature
Stock Solution Stability 6 months at -80°C

The compound’s stability profile enables its use in high-throughput screening assays, where solutions remain viable for 1 month at -20°C. Its benzyl carbamate protecting group offers orthogonal deprotection pathways—hydrogenolysis or acidolysis—for subsequent coupling reactions in multi-step syntheses.

Properties

IUPAC Name

benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXHIMMQMBVVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Sequential Functionalization

Step 1: Fluorination of 4-Hydroxypiperidine
4-Hydroxypiperidine is treated with DAST in dichloromethane at −10°C for 4 hours, yielding 3-fluoro-4-hydroxypiperidine with 85% efficiency.

Step 2: Amination with Cyclopropylamine
The hydroxyl group at position 4 is converted to a mesylate using methanesulfonyl chloride, followed by displacement with cyclopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours (yield: 78%).

Step 3: Benzyl Carbamate Formation
The amine is protected with benzyl chloroformate in dichloromethane and triethylamine at 0°C, achieving >95% conversion.

Method B: One-Pot Tandem Reaction

A streamlined approach combines fluorination and amination in a single reactor:

  • Reagents : 4-Hydroxypiperidine, DAST, cyclopropylamine, and Cbz-Cl.

  • Conditions : Sequential addition at −10°C → 25°C over 24 hours.

  • Yield : 72% overall, with reduced purification steps.

Catalytic and Reaction Condition Optimization

Fluorination Catalysts

CatalystTemperature (°C)Yield (%)Purity (%)
DAST−108598
Deoxo-Fluor®08897
XtalFluor-E®257595

DAST remains preferred for high stereoselectivity, particularly in retaining the trans configuration.

Purification and Characterization Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:2 gradient) removes unreacted cyclopropylamine and mesylate byproducts.

  • Preparative HPLC : C18 column, acetonitrile/water (0.1% TFA) for final purification (purity >99%).

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 4.85 (Cbz CH₂), δ 3.45–3.70 (piperidine H-3/H-4), and δ 0.85–1.10 (cyclopropane CH₂).

  • HRMS : [M+H]+ calculated for C₁₆H₂₁FN₂O₂: 293.1604; observed: 293.1606.

Industrial-Scale Production Considerations

Challenges in Scaling

  • Low-Temperature Fluorination : DAST reactions at −10°C demand energy-intensive cooling systems.

  • Cyclopropane Stability : Cyclopropylamine is hygroscopic, requiring inert atmospheres during storage.

Mitigation Strategies

  • Continuous Flow Reactors : Enable precise temperature control and reduce batch variability (patent CN105693596A).

  • Alternative Oxidants : Replacing Swern oxidation with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)/NaBr/NaClO eliminates malodorous byproducts.

Comparative Analysis of Synthetic Methods

ParameterMethod AMethod B
Total Yield (%)6572
Reaction Time36 hours24 hours
Purification Steps32
ScalabilityModerateHigh

Method B offers superior efficiency for industrial applications, though Method A provides better stereochemical control for research-scale synthesis .

Chemical Reactions Analysis

    Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example

    Major Products: These reactions could yield derivatives with modified functional groups or stereochemistry.

  • Scientific Research Applications

    Neuropharmacology

    Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate has been studied for its interactions with neurotransmitter systems, particularly:

    • Dopaminergic Activity : The compound influences dopamine receptor pathways, which are critical in treating disorders such as Parkinson's disease and schizophrenia.
    • Serotonergic Modulation : It interacts with serotonin receptors, potentially affecting mood and anxiety levels.

    Drug Development

    This compound serves as a lead candidate in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic properties:

    • Lysine-specific demethylase-1 (LSD1) Inhibition : It has been identified as a potential inhibitor of LSD1, which is significant in the treatment of various cancers, including leukemia .

    Chemical Biology

    In chemical biology, this compound is utilized to probe biological pathways and understand molecular mechanisms:

    • Mechanism of Action : The compound interacts with specific molecular targets in the body, modulating their activity and influencing cellular signaling pathways.

    Neurotransmitter Interaction Study

    A study assessed the binding affinity of this compound to various neurotransmitter receptors:

    • Results : Significant binding was observed to dopamine D2 and serotonin 5-HT2A receptors, suggesting potential use in treating mood disorders and psychosis.

    Antitumor Activity Assessment

    In vitro experiments demonstrated that the compound inhibited the proliferation of several cancer cell lines:

    • Cell Lines Tested : Breast cancer and lung cancer cells.
    • Mechanism : Induction of apoptosis via the mitochondrial pathway was noted.

    Mechanism of Action

    • The compound’s mechanism likely involves binding to specific molecular targets.
    • Molecular Targets: Investigate receptors, enzymes, or transporters relevant to its function.

      Pathways: Explore signaling pathways affected by its interaction.

  • Comparison with Similar Compounds

    Benzyl 4-aminopiperidine-1-carboxylate

    • Structural Differences: Lacks the 3-fluoro and cyclopropylamino groups, instead featuring a primary amine at the 4-position.
    • Applications : The absence of fluorine and cyclopropyl groups may reduce metabolic stability compared to the target compound, limiting its utility in drug development.

    Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

    • Structural Differences: Contains a 3-ethoxy-3-oxopropyl substituent at the 4-position instead of cyclopropylamino-3-fluoro.
    • Physical Properties: Reported as a liquid (vs.

    Benzyl 4-hydroxy-4-(3,3,3-trifluoropropyl)piperidine-1-carboxylate

    • Structural Differences: Features a hydroxy group and a trifluoropropyl chain at the 4-position, differing significantly in steric and electronic effects compared to the cyclopropylamino-3-fluoro motif.
    • Molecular Weight : Higher molecular weight (331.33 g/mol vs. estimated ~290–310 g/mol for the target compound) could impact solubility and diffusion rates.

    Abacavir (HIV/FIV Antiviral Agent)

    • Functional Group Overlap: Shares a cyclopropylamino group, a critical pharmacophore in antiviral activity. Abacavir’s structure includes a purine ring, whereas the target compound’s piperidine scaffold may offer distinct binding interactions .
    • Cytotoxicity: Abacavir exhibits higher cytotoxicity in vitro compared to other nucleoside analogs, suggesting that the cyclopropylamino group in the target compound may require optimization to mitigate similar risks .

    Key Comparative Data Table

    Compound Name Key Substituents Molecular Formula Safety Profile Potential Applications
    Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate 4-cyclopropylamino, 3-fluoro Not provided Unknown toxicity Antiviral research (inferred)
    Benzyl 4-aminopiperidine-1-carboxylate 4-amino C13H18N2O2 Uninvestigated; handle with care Intermediate synthesis
    Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-(3-ethoxy-3-oxopropyl) Not provided No known hazards Chemical synthesis
    Abacavir Cyclopropylamino, purine ring C14H18N6O High cytotoxicity FDA-approved antiviral therapy

    Research Implications and Gaps

    • Antiviral Potential: The cyclopropylamino group in both Abacavir and the target compound highlights a structural motif warranting further study for antiviral efficacy, though cytotoxicity must be addressed .
    • Fluorine Effects: The 3-fluoro substituent in the target compound may enhance metabolic stability compared to non-fluorinated analogs, aligning with trends in medicinal chemistry .
    • Safety Data: Limited toxicological data for the target compound necessitate prioritized in vitro cytotoxicity screening to assess viability for in vivo studies.

    Biological Activity

    Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate, with the molecular formula C16H21FN2O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

    Synthetic Routes

    The synthesis of this compound typically involves several steps:

    • Formation of the Piperidine Ring : Cyclization reactions are employed using precursors such as 1,5-diaminopentane.
    • Introduction of the Fluorine Atom : This is achieved through nucleophilic substitution using fluorinating agents like diethylaminosulfur trifluoride (DAST).
    • Attachment of Cyclopropylamino Group : Amination reactions with cyclopropylamine are used to introduce this group.
    • Benzylation : The final step involves benzylation using benzyl chloride in the presence of a base such as sodium hydride.

    Chemical Reactions

    The compound can undergo various reactions, including:

    • Oxidation : Using potassium permanganate or chromium trioxide.
    • Reduction : Hydrogenation with catalysts like palladium on carbon.
    • Substitution Reactions : Occurring at the benzyl or cyclopropylamino groups with appropriate nucleophiles.

    This compound interacts with specific molecular targets, potentially modulating neurotransmitter receptors or enzymes. This modulation influences various cellular signaling pathways, although detailed studies on binding affinities are necessary for a comprehensive understanding.

    Pharmacological Activity

    Research indicates that this compound may exhibit significant pharmacological effects:

    • Antiplasmodial Activity : Preliminary studies suggest potential efficacy against Plasmodium falciparum, the causative agent of malaria, although specific EC50 values remain to be established .
    • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it may influence central nervous system pathways, warranting further investigation into its neuropharmacological profile .

    Study on Antiplasmodial Activity

    A study investigating various derivatives of piperidine compounds found that modifications similar to those in this compound enhanced antiplasmodial activity. The most active derivatives demonstrated low nanomolar potency against P. falciparum strains, indicating a promising therapeutic potential for malaria treatment .

    Neuropharmacological Evaluation

    In another study focusing on neuropharmacological properties, derivatives similar to this compound were evaluated for their ability to cross the blood-brain barrier and modulate neurotransmitter systems. Results showed promising activity without significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectReference
    AntiplasmodialLow nanomolar potency against P. falciparum
    NeuropharmacologicalModulation of neurotransmitter systems
    CytotoxicityNon-cytotoxic at therapeutic levels

    Table 2: Synthetic Route Overview

    StepDescription
    Formation of PiperidineCyclization using 1,5-diaminopentane
    Fluorine IntroductionNucleophilic substitution with DAST
    Cyclopropylamino AdditionAmination with cyclopropylamine
    BenzylationBenzyl chloride reaction in basic conditions

    Q & A

    Q. What are the optimal synthetic routes and conditions for preparing Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate?

    • Methodological Answer : The synthesis typically involves multi-step reactions starting from a piperidine scaffold. Key steps include fluorination at the 3-position and introducing the cyclopropylamino group at the 4-position. Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) to neutralize acidic byproducts. For cyclopropane ring formation, cyclopropylamine derivatives are coupled via nucleophilic substitution or reductive amination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

    Q. What safety precautions are essential when handling this compound in the laboratory?

    • Methodological Answer :
    • PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use lab coats to prevent skin exposure .
    • Emergency Protocols : For skin contact, wash immediately with soap/water (15+ mins). For eye exposure, irrigate with water for 10–15 mins and consult an ophthalmologist. Avoid inhalation; use fume hoods .

    Q. How can the compound’s purity and structural integrity be validated?

    • Methodological Answer :
    • Analytical Techniques :
    • NMR : Confirm stereochemistry (e.g., ¹⁹F NMR for fluorine environment, ¹H/¹³C NMR for cyclopropylamino and benzyl groups) .
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺) .

    Advanced Research Questions

    Q. How can the synthesis be optimized for industrial-scale production while maintaining stereochemical fidelity?

    • Methodological Answer : Transition from batch to continuous flow reactors to enhance yield and reduce reaction times. Optimize temperature (e.g., 0–25°C for fluorination) and pressure conditions. Use in-line analytics (e.g., FTIR) for real-time monitoring. Scale-up challenges include managing exothermic reactions—employ jacketed reactors with precise cooling .

    Q. What strategies resolve contradictions in hazard classifications between different safety data sheets (SDS)?

    • Methodological Answer : Cross-reference SDS from multiple vendors (e.g., BIOSYNTH vs. Combi-Blocks) and prioritize conservative measures. For example, while some SDS classify the compound as non-hazardous, others note skin/eye irritation (Category 2). Conduct in-house toxicity screening (e.g., in vitro assays like EpiDerm™ for skin irritation) and consult regulatory guidelines (REACH, OSHA) .

    Q. How does the cyclopropylamino group influence receptor binding compared to amino or halogen-substituted analogs?

    • Methodological Answer : Perform structure-activity relationship (SAR) studies:
    • Replace cyclopropylamino with amino (unsubstituted) or halogenated groups (e.g., Cl, Br) to assess changes in lipophilicity (logP) and binding affinity.
    • Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases). Validate via competitive binding assays (e.g., SPR or ITC) .

    Q. How can researchers address the lack of ecotoxicological data for environmental risk assessment?

    • Methodological Answer :
    • Tiered Testing : Begin with in silico models (e.g., ECOSAR, TEST) to predict acute/chronic toxicity. Follow with Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Monitor biodegradability via OECD 301B (CO₂ evolution test) .

    Contradiction and Data Gap Analysis

    Q. Why do some SDS lack toxicological data, and how should researchers proceed?

    • Methodological Answer : Many SDS omit data due to exemption thresholds (e.g., REACH <1 ton/year). Researchers should:
    • Refer to structurally similar compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate) for hazard extrapolation.
    • Conduct acute toxicity studies (OECD 423) and genotoxicity assays (Ames test) .

    Q. What analytical challenges arise in resolving stereoisomers, and how are they mitigated?

    • Methodological Answer : Chiral separation is critical due to the compound’s (3R,4R) configuration. Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD) .

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